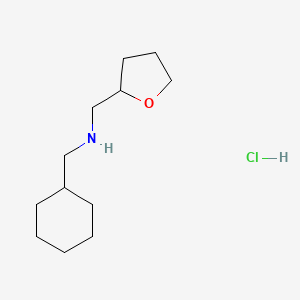

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride

Description

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride is an amine hydrochloride salt featuring two distinct substituents: a cyclohexylmethyl group and a tetrahydrofuran-2-ylmethyl group. This compound is primarily utilized as a pharmaceutical intermediate or active pharmaceutical ingredient (API) .

Propriétés

IUPAC Name |

1-cyclohexyl-N-(oxolan-2-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIYUSYZMWUGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCC2CCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589535 | |

| Record name | 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048649-17-7 | |

| Record name | 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Formation of the Tetrahydrofuran Ring

- The tetrahydrofuran (THF) ring is typically formed by acid-catalyzed cyclization of 1,4-dihydroxybutane. Under acidic conditions, intramolecular dehydration leads to the formation of the oxolane ring system, which is the core of the tetrahydrofuran moiety.

- This step requires careful control of acidity and temperature to maximize ring closure and minimize side reactions.

Attachment of the Cyclohexylmethyl Group

- The cyclohexylmethyl group is introduced via alkylation of the tetrahydrofuran ring intermediate.

- A common method uses cyclohexylmethyl chloride as the alkylating agent in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

- The reaction proceeds through an SN2 mechanism, where the nucleophilic site on the tetrahydrofuran intermediate attacks the alkyl halide, forming the cyclohexylmethyl-substituted tetrahydrofuran.

- Reaction temperatures are typically maintained between 40–60°C to optimize reaction rates and yields.

Introduction of the Amine Group and Hydrochloride Salt Formation

- The amine functionality is introduced by reacting the intermediate with an appropriate amine source, often cyclohexylmethylamine or related amines, under basic or neutral conditions.

- After formation of the free base amine, the hydrochloride salt is produced by treatment with hydrochloric acid gas or anhydrous HCl in solvents such as ether or methanol.

- This salt formation enhances compound stability and solubility, facilitating purification and handling.

Industrial Production Considerations

- Industrial synthesis often employs continuous flow reactors to improve mixing, heat transfer, and reaction control, leading to enhanced yield and purity.

- Catalysts may be used to accelerate specific steps, such as ring closure or alkylation.

- Reaction parameters such as stoichiometry, temperature, solvent choice, and reaction time are optimized through process development studies.

| Step Number | Reaction Step | Reagents/Conditions | Key Parameters | Outcome |

|---|---|---|---|---|

| 1 | Tetrahydrofuran ring formation | 1,4-Dihydroxybutane, acid catalyst | Acidic medium, controlled temp | Cyclized tetrahydrofuran ring |

| 2 | Alkylation with cyclohexylmethyl chloride | Cyclohexylmethyl chloride, NaH or K₂CO₃ | 40–60°C, inert atmosphere | Cyclohexylmethyl-substituted intermediate |

| 3 | Amination and salt formation | Amine source, HCl (gas or solution) | Room temp to mild heating | Amine hydrochloride salt |

| 4 | Purification | Recrystallization or chromatography | Solvent systems (CH₂Cl₂/MeOH) | High purity final product |

- Optimization of bromination of tetrahydrofurfuryl alcohol to tetrahydrofuran-2-ylmethyl bromide (an intermediate) is crucial. Bromination is typically performed at 0–25°C to avoid side reactions.

- Alkylation with cyclohexylmethylamine under basic conditions (e.g., K₂CO₃) proceeds efficiently at 40–60°C.

- Purification techniques such as silica gel chromatography with dichloromethane/methanol gradients improve product purity.

- Hydrochloride salt formation by treatment with HCl gas in anhydrous ether or methanol/dioxane mixtures yields stable crystalline salts.

- Analytical methods such as TLC, NMR, LC-MS, and HPLC are employed to monitor reaction progress and validate purity.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR identify chemical environments of cyclohexyl, tetrahydrofuran, and amine protons.

- Infrared Spectroscopy (IR): Confirms amine N-H stretches and C-N vibrations.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and detects impurities.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and impurity profile.

- X-Ray Crystallography: Used for structural confirmation and salt form analysis.

- The hydrochloride salt form improves compound stability but increases hygroscopicity.

- Recommended storage conditions include sealed containers at low temperatures (-20°C) with desiccants.

- Stability studies under accelerated conditions (40°C, 75% relative humidity) are conducted to assess degradation pathways using HPLC and LC-MS.

The preparation of Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride involves a multi-step synthetic process starting from 1,4-dihydroxybutane cyclization, alkylation with cyclohexylmethyl chloride, and amination followed by hydrochloride salt formation. Optimization of reaction conditions such as temperature, stoichiometry, and purification techniques is essential for high yield and purity. Industrial methods leverage continuous flow reactors and catalysts to enhance efficiency. Analytical characterization ensures structural integrity and purity, supporting its application in biochemical research and drug development.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted amines.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions.

Biology

- Bioactive Compound : Research has indicated its potential as a bioactive compound with antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic effects, particularly in the development of new drugs targeting bacterial infections and possibly other diseases. Its mechanism of action involves interactions with biological molecules, potentially modulating enzyme activity.

Industry

- Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its unique properties and reactivity.

Antibacterial Activity

A study evaluated the antibacterial efficacy of Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride against clinical isolates of Staphylococcus species. The compound demonstrated significant growth inhibition at concentrations as low as 4 µg/mL against resistant strains.

Cytotoxic Effects

Research involving derivatives of this compound tested for cytotoxicity using the MTT assay on several cancer cell lines. Results indicated that while some derivatives were effective against cancer cells, they remained non-toxic to normal human keratinocytes (HaCaT), suggesting a favorable therapeutic index.

Mechanistic Insights

Further investigations revealed that this compound may inhibit specific enzymatic pathways critical for bacterial survival and proliferation, positioning it as a candidate for drug development targeting resistant bacterial infections.

Mécanisme D'action

The mechanism of action of Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid aliphatic (cyclohexyl) and oxygen-containing heterocyclic (THF) substituents. Below is a comparison with structurally related amine hydrochlorides:

Table 1: Structural and Physical Properties of Comparable Compounds

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications | Source |

|---|---|---|---|---|---|

| Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride | Cyclohexylmethyl, THF-2-ylmethyl | ~247.45* | Not reported | Pharmaceutical intermediates | ECHEMI |

| Cyclohexyl-(γ-methylbutyl)amine hydrochloride | Cyclohexyl, γ-methylbutyl | ~207.75 | 234 | Synthetic intermediates | British Chemical Abstracts (1931) |

| 2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride | Cyclohexenylethyl, 4-methylbenzyl | 265.82 | Not reported | Pharmaceutical impurities/research | BIOFOUNT |

| 1-(4-Methoxyphenyl)-2-aminoethyl cyclohexanol hydrochloride | 4-Methoxyphenyl, cyclohexanol | Not reported | Not reported | Industrial chemicals | ECHEMI |

*Estimated based on molecular formula (C₁₃H₂₅NO·HCl).

Key Observations

Cyclohexylmethyl vs. Aromatic Groups: Compounds with aromatic substituents (e.g., 4-methylbenzyl in ) may exhibit stronger π-π interactions, influencing binding affinity in drug-receptor interactions.

Thermal Stability :

- Cyclohexyl-(γ-methylbutyl)amine hydrochloride has a high melting point (234°C), suggesting robust crystalline stability, whereas the target compound’s melting point remains unreported .

Applications: The target compound is linked to pharmaceutical intermediates , whereas analogs like 1-(4-Methoxyphenyl)-2-aminoethyl cyclohexanol hydrochloride are marketed as industrial-grade chemicals .

Activité Biologique

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride is a compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₄ClNO, with a molecular weight of approximately 233.78 g/mol. The compound features a cyclohexylmethyl group attached to a tetrahydrofuran moiety, which enhances its solubility and reactivity due to the presence of the hydrochloride salt form .

The mechanism of action involves the interaction of the amine group with biological molecules, allowing it to form hydrogen bonds that influence their functions. This interaction may modulate the activity of enzymes or receptors, leading to various biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Preliminary studies suggest its effectiveness against certain bacterial strains, including Staphylococcus epidermidis. The minimal inhibitory concentration (MIC) values for this compound indicate promising antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus epidermidis T 5501 851/19 | 2 |

| Other Staphylococcus strains | 8-16 |

These results highlight its potential as an antimicrobial agent in therapeutic applications .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against various human cancer cell lines. The results showed that it exhibited low cytotoxicity towards normal cell lines while maintaining effectiveness against cancer cells. For instance, compounds derived from similar structures demonstrated IC₅₀ values indicating selective cytotoxicity towards cancer cells without affecting normal cells .

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus species. The compound demonstrated significant growth inhibition at concentrations as low as 4 µg/mL against resistant strains .

- Cytotoxic Effects : Another research effort involved testing derivatives of the compound for cytotoxicity using the MTT assay on several cancer cell lines. Results indicated that while some derivatives were effective against cancer cells, they remained non-toxic to normal human keratinocytes (HaCaT), suggesting a favorable therapeutic index .

- Mechanistic Insights : Further investigations into its mechanism revealed that the compound may inhibit specific enzymatic pathways critical for bacterial survival and proliferation, making it a candidate for drug development targeting resistant bacterial infections .

Applications in Research and Industry

This compound is being explored for various applications:

Q & A

Q. What are the recommended synthetic routes for Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound likely involves multi-step alkylation or reductive amination. A plausible route could start with the reaction of tetrahydrofurfuryl alcohol (THFA) with a brominating agent (e.g., PBr₃) to form tetrahydrofuran-2-ylmethyl bromide. This intermediate can then react with cyclohexylmethylamine under basic conditions (e.g., K₂CO₃) to form the tertiary amine. Subsequent purification via recrystallization or column chromatography (using silica gel and a CH₂Cl₂/MeOH gradient) improves purity. Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether. Optimization includes controlling stoichiometry, temperature (0–25°C for bromination; 40–60°C for alkylation), and catalyst use (e.g., KI for SN2 reactions). Yield and purity are validated via TLC, NMR, and LC-MS .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for cyclohexyl (δ 1.0–2.2 ppm), tetrahydrofuran (δ 3.6–4.0 ppm for CH₂-O), and amine protons (broad signal at δ 1.5–2.5 ppm). DEPT-135 confirms CH₂ and CH groups.

- IR Spectroscopy : Confirm N-H stretches (~2500–3000 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- LC-MS : Use electrospray ionization (ESI+) to detect [M+H]+ and [M+Cl]– adducts. High-resolution MS (HRMS) validates molecular formula (e.g., C₁₂H₂₂ClNO).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity. Gradient elution (e.g., 0.1% TFA in H₂O/MeCN) resolves impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during the structural elucidation of this compound using software like SHELX or CCP4?

- Methodological Answer : Discrepancies in X-ray data (e.g., high R-factor, twinning) require iterative refinement. In SHELXL, use TWIN and BASF commands to model twinning. For poorly resolved electron density, employ ISOR or SIMU restraints to stabilize thermal parameters. Validate hydrogen bonding via PLATON or MERCURY . If data quality is low (e.g., due to crystal decay), reprocess raw data with XDS or HKL-3000 (CCP4 suite) to optimize scaling and merging statistics (e.g., I/σ(I) > 2). Cross-validate with NMR-derived torsion angles .

Q. What methodologies are recommended for identifying and quantifying trace impurities in this compound samples, particularly when using HPLC or LC-MS?

- Methodological Answer :

- Impurity Profiling : Use HPLC-DAD/ELSD with a C18 column (150 mm × 4.6 mm, 3.5 µm) and 0.1% formic acid in H₂O/MeCN (gradient: 5–95% MeCN over 30 min). Compare retention times against spiked reference standards (e.g., cyclohexylmethylamine, tetrahydrofurfuryl alcohol derivatives).

- LC-HRMS : Acquire full-scan MS data (m/z 50–1000) in positive/negative modes. Use MassHunter or Xcalibur to identify impurities via exact mass (±5 ppm). For quantification, apply external calibration curves for known impurities (limit of quantification: 0.1% w/w).

- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions to simulate degradation pathways. Monitor degradants via LC-MSⁿ .

Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions, and what analytical methods validate its degradation profile?

- Methodological Answer : Hydrochloride salts generally enhance hygroscopicity, necessitating storage at -20°C in sealed desiccators. Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor:

- Chemical Stability : HPLC purity checks (e.g., peak area %).

- Physical Stability : XRPD to detect polymorphic transitions; DSC/TGA for melting/decomposition points.

- Degradation Products : LC-MS identifies hydrolytic byproducts (e.g., free amine or THFA derivatives). Use Karl Fischer titration to assess moisture uptake, which accelerates hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.